molecular formula C9H13ClN2O B1302042 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 306936-94-7

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B1302042
M. Wt: 200.66 g/mol
InChI Key: BUXVJLQSMVDBHC-UHFFFAOYSA-N
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Description

The compound "1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The tert-butyl group attached to the first position and the methyl group at the fifth position indicate that the compound is likely to have significant steric bulk, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrazole compounds has been explored in various studies. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile method for the preparation of these compounds . Although the specific synthesis of "1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride" is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis.

Molecular Structure Analysis

Structural studies of pyrazole derivatives, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, have shown that these compounds can crystallize in different systems and exhibit a planar heterocyclic core with a conjugated π-electron system . The presence of tert-butyl and methyl groups in "1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride" would likely influence its molecular geometry and crystal packing.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can vary significantly depending on the substituents present. For example, a study on the regioselectivity of reactions involving 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has shown that different reaction media can lead to the formation of various regioisomers . This suggests that "1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride" could also exhibit interesting reactivity patterns, which would be worth exploring in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can lead to intramolecular hydrogen bonding, as seen in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN2)cobalt(II), which is a consequence of the ligand's steric bulk . This could imply that "1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride" may also form such intramolecular interactions, affecting its solubility, boiling point, and other physical properties.

Scientific Research Applications

Synthesis and Functionalization

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is used in the synthesis of various pyrazole compounds. It's been shown that different functionalized substituents can be attached to the pyrazole ring at specific carbon positions. This versatility in functionalization is important for creating ligands and other complex molecules (Grotjahn et al., 2002).

Metal Complex Formation

This compound is used in the formation of metal complexes. In one study, the bifunctional frustrated Lewis pair 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole reacted with various small molecules, demonstrating its potential in creating zwitterionic, bicyclic boraheterocycles (Theuergarten et al., 2012).

Hydrogen Bonding Investigation

Studies have shown the significance of hydrogen bonding in compounds containing 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride. The steric bulk of tert-butyl substituents influences hydrogen bonding patterns, which is crucial for understanding molecular interactions and stability (Guzei et al., 2010).

Catalytic Activities

This compound is also involved in the synthesis of ruthenium(II) carbonyl chloride complexes, which have shown catalytic activities in hydrogen transfer reactions. This illustrates its potential use in catalysis, particularly in the field of organic transformations (Cheng et al., 2009).

Molecular Structure Analysis

Understanding the molecular structure of derivatives of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride has been a key area of research. Studies on various substituted pyrazoles have provided insights into their hydrogen-bonded supramolecular structures, which are important for pharmaceutical and material science applications (Castillo et al., 2009).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It has hazard statements H302 - H315 - H317 - H319 - H410 and precautionary statements P261 - P264 - P273 - P280 - P280 - P391 . It is recommended to be stored in a cool, dry place in a tightly closed container .

properties

IUPAC Name

1-tert-butyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXVJLQSMVDBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370880
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

CAS RN

306936-94-7
Record name 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 306936-94-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Xiong, B Ullman, JSK Choi, M Cherrier… - Journal of medicinal …, 2010 - ACS Publications
Recent developments in sleep research suggest that antagonism of the serotonin 5-HT 2A receptor may improve sleep maintenance insomnia. We herein report the discovery of a …
Number of citations: 9 pubs.acs.org

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